N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 852141-08-3
VCID: VC6632347
InChI: InChI=1S/C23H23N3O5S2/c1-30-20-7-4-6-17(22(20)31-2)19-14-18(24-26(19)23(27)21-8-5-13-32-21)15-9-11-16(12-10-15)25-33(3,28)29/h4-13,19,25H,14H2,1-3H3
SMILES: COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)C
Molecular Formula: C23H23N3O5S2
Molecular Weight: 485.57

N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

CAS No.: 852141-08-3

VCID: VC6632347

Molecular Formula: C23H23N3O5S2

Molecular Weight: 485.57

* For research use only. Not for human or veterinary use.

N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide - 852141-08-3

Description

N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound featuring a pyrazole ring, a methanesulfonamide group, and multiple aromatic substituents. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial and antitumor properties.

Synthesis Steps:

  • Formation of Pyrazole Ring: This involves cyclization reactions using hydrazine and appropriate diketones.

  • Introduction of Thiophene Ring: Typically achieved through Friedel-Crafts acylation.

  • Attachment of Methanesulfonamide Group: Uses sulfonyl chloride reagents under basic conditions.

Biological Activities and Potential Applications

Compounds with similar structures have shown a range of biological activities, including anti-inflammatory and anticancer effects. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the pyrazole moiety further categorizes it within a class of compounds promising in drug discovery due to their ability to interact with various biological targets.

Potential Applications:

  • Antibacterial and Antitumor Properties: Due to its classification as a sulfonamide.

  • Drug Discovery: Potential interactions with biological targets.

Analytical Techniques for Characterization

Relevant analyses such as NMR spectroscopy and mass spectrometry are crucial for confirming structural integrity and purity during synthesis. These techniques provide detailed information about the molecular structure and help in identifying any impurities.

Analytical Techniques:

  • 1H and 13C NMR: For detailed structural analysis.

  • Mass Spectrometry: To confirm molecular weight and purity.

Comparison with Similar Compounds

Other compounds featuring pyrazole or sulfonamide groups have shown significant biological activities. For example, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been evaluated for anti-inflammatory potency and identified as a potential 5-lipoxygenase inhibitor .

Comparison Table:

CompoundBiological ActivityPotential Applications
N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamideAnti-inflammatory, AnticancerDrug Discovery, Therapeutic Agent
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideAnti-inflammatory5-LOX Inhibitor
CAS No. 852141-08-3
Product Name N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Molecular Formula C23H23N3O5S2
Molecular Weight 485.57
IUPAC Name N-[4-[3-(2,3-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Standard InChI InChI=1S/C23H23N3O5S2/c1-30-20-7-4-6-17(22(20)31-2)19-14-18(24-26(19)23(27)21-8-5-13-32-21)15-9-11-16(12-10-15)25-33(3,28)29/h4-13,19,25H,14H2,1-3H3
Standard InChIKey YPLAZFXGSBWHHZ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)C
Solubility not available
PubChem Compound 4684478
Last Modified Aug 18 2023

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